5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine
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Overview
Description
5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine typically involves the reaction of 2-bromo-5-chloropyridine with 1-isopropyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine: Similar structure but with a nitro group instead of an isopropyl group.
2-(1H-Pyrazol-4-yl)pyridine: Lacks the bromine atom but shares the pyrazole and pyridine rings.
1-Isopropyl-1H-pyrazole: Contains the pyrazole ring with an isopropyl group but lacks the pyridine ring
Uniqueness
5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12BrN3 |
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Molecular Weight |
266.14 g/mol |
IUPAC Name |
5-bromo-2-(1-propan-2-ylpyrazol-4-yl)pyridine |
InChI |
InChI=1S/C11H12BrN3/c1-8(2)15-7-9(5-14-15)11-4-3-10(12)6-13-11/h3-8H,1-2H3 |
InChI Key |
UYAKZALQNLABPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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